

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829

[Get Quote](#)

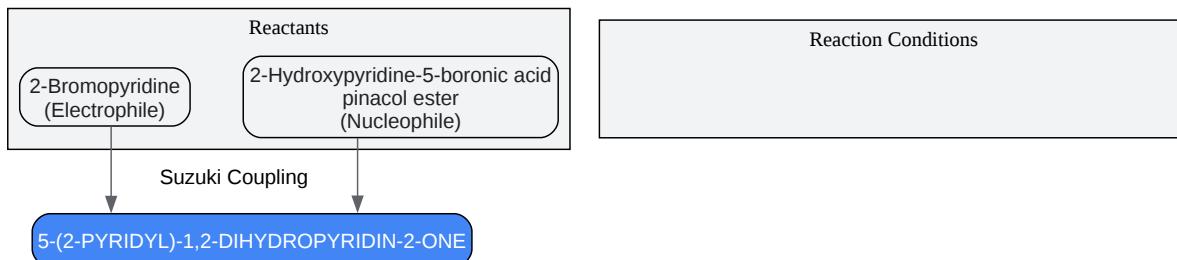
An In-Depth Technical Guide to the Molecular Structure of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE**

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This guide provides a detailed examination of a specific derivative, **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** (CAS No. 381233-78-9). We will dissect its molecular architecture, outline a validated synthetic pathway, predict its spectroscopic signature, and explore its pivotal role as a precursor in the development of advanced neurological therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.

Molecular Identity and Physicochemical Properties

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a bi-heterocyclic aromatic compound composed of a pyridine ring linked to a 1,2-dihydropyridin-2-one (also known as a 2-pyridone) core.[4] This arrangement allows the molecule to act as both a hydrogen bond donor (via the pyridone N-H) and acceptor (via the pyridone C=O and the nitrogens of both rings), a key feature for interaction with biological targets.[2] Its fundamental properties are summarized below.


Property	Value	Reference(s)
CAS Number	381233-78-9	[5] [6]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[7] [8]
Molecular Weight	172.18 g/mol	[5] [7]
Physical Form	White Solid	
Melting Point	71-75 °C	
Boiling Point	434.3 ± 45.0 °C (Predicted)	
Density	1.221 ± 0.06 g/cm ³ (Predicted)	
pKa	10.85 ± 0.10 (Predicted)	
SMILES	C1=CC(=O)NC=C1)C2=CC=CC=N2	
InChI Key	NHWKTZWOSIVHOL-UHFFFAOYSA-N	

Synthesis and Mechanistic Rationale

The construction of the C-C bond linking the two heterocyclic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice, valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[\[5\]](#)[\[7\]](#)

General Synthetic Workflow

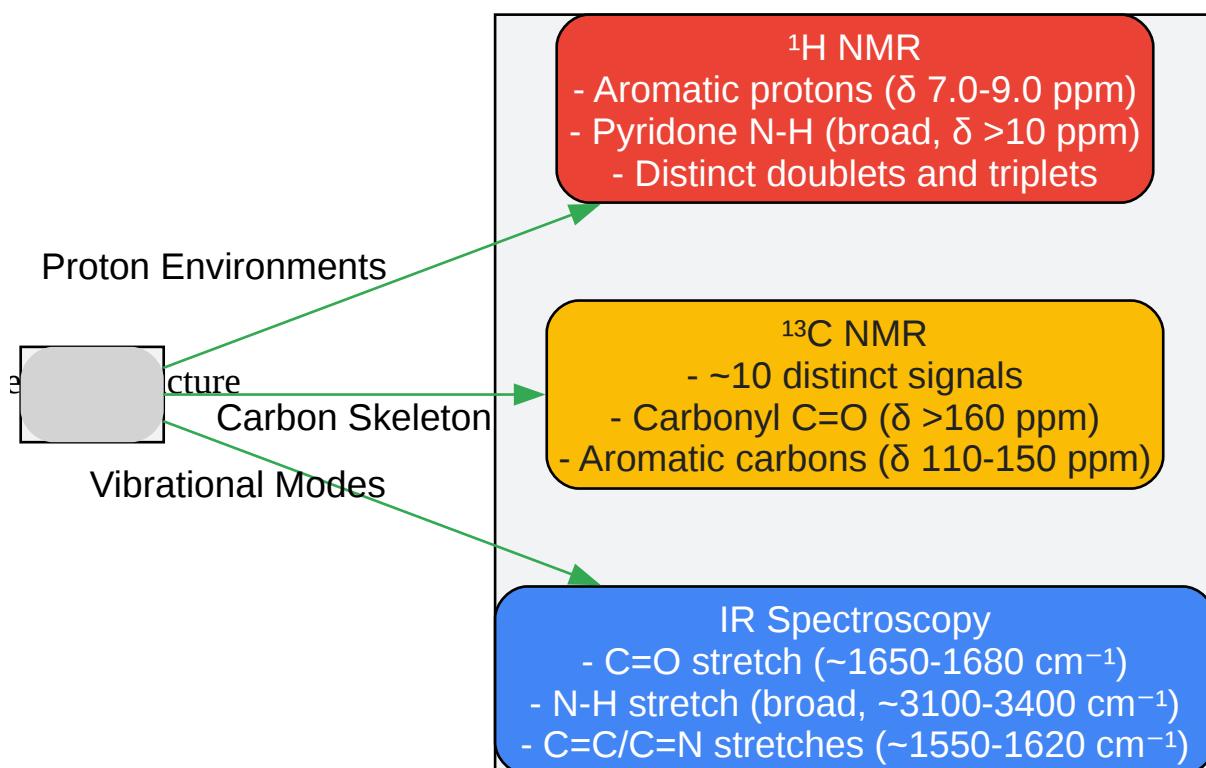
The synthesis involves the coupling of an activated pyridine derivative (an electrophile) with a pyridinone boronic acid derivative (a nucleophile) in the presence of a palladium catalyst and a base.

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki coupling synthesis.

Detailed Experimental Protocol

The following is a representative protocol based on established literature procedures.^[7]


Researchers should optimize conditions for their specific laboratory setup.

- **Vessel Preparation:** To an appropriately sized reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromopyridine (1.0 eq) and 2-hydroxypyridine-5-boronic acid pinacol ester (1.1 eq).
- **Solvent and Base Addition:** Add a 1:1 mixture of acetonitrile (CH_3CN) and water, followed by sodium carbonate (Na_2CO_3) (2.0-3.0 eq).
- **Inert Atmosphere:** Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Introduction:** Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02-0.05 eq) to the mixture.
 - **Causality Insight:** $\text{Pd}(0)$ is the active catalytic species. The triphenylphosphine ligands stabilize the metal center while being labile enough to dissociate and allow the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed.

- Reaction: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE**.

Spectroscopic and Structural Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the molecular structure allows for a robust prediction of its key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Correlation of molecular features with predicted spectral data.

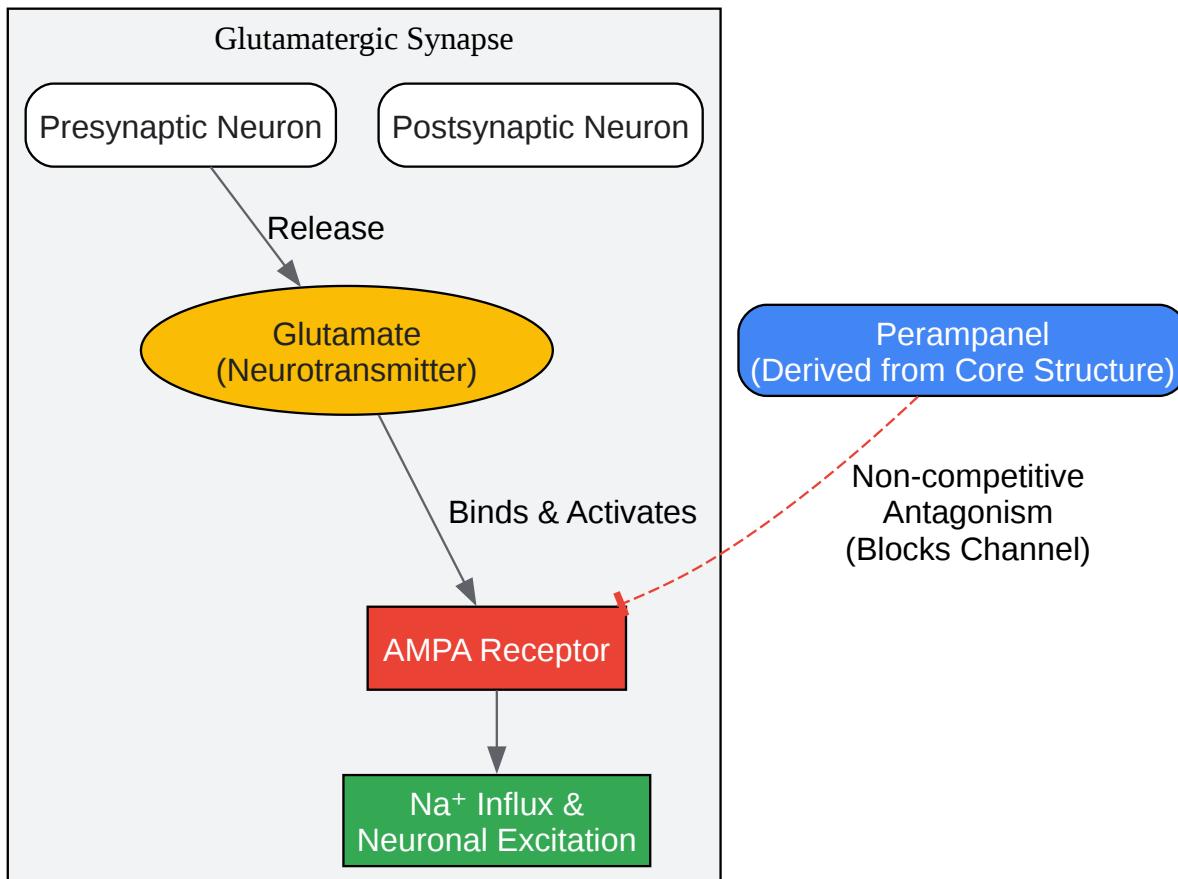
¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region.

- Pyridyl Protons: Four protons on the pyridine ring will appear as a series of doublets, triplets, or multiplets between δ 7.0 and 8.8 ppm. The proton adjacent to the nitrogen will be the most downfield (deshielded).
- Pyridinone Protons: Three protons on the pyridinone ring will also appear in the aromatic region, likely showing distinct coupling patterns (doublets and a doublet of doublets).
- Amide Proton: The N-H proton of the pyridinone will appear as a broad singlet at a significantly downfield shift (typically δ > 10 ppm) and will exchange with D₂O.[9]

IR Spectroscopy

Infrared spectroscopy is crucial for identifying key functional groups.


- Carbonyl Stretch (C=O): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹. This is a hallmark of the 2-pyridone system.[10]
- N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ due to the N-H bond of the amide.[10]
- Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the 1550-1620 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

Biological Significance and Therapeutic Potential

The primary significance of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** in drug discovery is its role as a key structural intermediate for the synthesis of Perampanel.[11] Perampanel is a first-in-class, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12]

Dysfunction of glutamatergic neurotransmission, the main excitatory pathway in the central nervous system, is implicated in numerous neurological disorders, including epilepsy.[12] AMPA

receptors mediate fast synaptic transmission. Their over-activation can lead to excitotoxicity and seizure activity.

[Click to download full resolution via product page](#)

Caption: Role of the core scaffold in developing AMPA receptor antagonists.

By serving as a foundational building block for Perampanel, **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** is directly linked to therapies for epilepsy and other conditions where dampening excessive glutamatergic signaling is beneficial.[11][12][13] The structure-activity relationship studies that led to Perampanel's discovery highlight the importance of the specific arrangement of the pyridyl and pyridinone rings for achieving potent AMPA receptor antagonism.[12]

Conclusion

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is more than a simple heterocyclic molecule; it is a validated and critical precursor in the synthesis of sophisticated neurological drugs. Its molecular structure, characterized by a bi-aryl heterocyclic core, is accessible through robust and scalable Suzuki coupling chemistry. The predictable spectroscopic signature of its constituent functional groups allows for reliable characterization. Understanding the synthesis, structure, and ultimate therapeutic application of this compound provides valuable insight for medicinal chemists engaged in the design and development of next-generation central nervous system agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE | 381233-78-9 [chemicalbook.com]
- 8. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE | 381233-78-9 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE CAS 381233-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cphi-online.com [cphi-online.com]
- To cite this document: BenchChem. [5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044829#5-2-pyridyl-1-2-dihydropyridin-2-one-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com